What are the physical and chemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid?
What are the physical and chemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative with significant applications in pharmaceutical and chemical research. It serves as a key intermediate in the synthesis of various organic molecules and is notably recognized as a metabolite of the drug Metoclopramide. Furthermore, it exhibits biological activity as a 5-HT4 receptor agonist, making it a compound of interest in drug discovery and development. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for their determination, and insights into its relevant biological pathways.
Chemical and Physical Properties
The structural and property data for 4-Amino-5-chloro-2-methoxybenzoic acid are summarized below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-5-chloro-2-methoxybenzoic acid | [1] |
| Synonyms | 4-Amino-5-chloro-o-anisic acid, 5-Chloro-4-amino-2-methoxybenzoic acid | [1][2] |
| CAS Number | 7206-70-4 | [2] |
| Molecular Formula | C₈H₈ClNO₃ | [3] |
| Molecular Weight | 201.61 g/mol | [3] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 206-208 °C (decomposes) | [2] |
| Boiling Point | Data not available. | |
| Solubility | Slightly soluble in water; soluble in alcohols and ketones. | [1] |
| pKa | Data not available. |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of 4-Amino-5-chloro-2-methoxybenzoic acid.
Table 2: Spectroscopic Data
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectra available in literature. | [5][6] |
| ¹³C NMR | Spectra available in literature. | [5][7] |
| Infrared (IR) | Spectra available in literature. | [5] |
| Mass Spectrometry | Molecular Ion (m/z): 201. | [5][8] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Objective: To determine the melting point range of 4-Amino-5-chloro-2-methoxybenzoic acid.
Materials:
-
4-Amino-5-chloro-2-methoxybenzoic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube with high-boiling point oil (e.g., paraffin (B1166041) oil)
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Thermometer
-
Spatula
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Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 4-Amino-5-chloro-2-methoxybenzoic acid sample is dry and finely powdered using a mortar and pestle.[9]
-
Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm, ensuring the powder is compact by gently tapping the sealed end on a hard surface.[9][10]
-
Apparatus Setup:
-
Melting Point Apparatus: Place the capillary tube in the sample holder of the melting point apparatus.
-
Thiele Tube: If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil bath.[10]
-
-
Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[9]
-
Replicates: Perform the measurement in triplicate to ensure accuracy.[10]
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
Objective: To quantitatively determine the solubility of 4-Amino-5-chloro-2-methoxybenzoic acid in various solvents (e.g., water, ethanol, acetone).
Materials:
-
4-Amino-5-chloro-2-methoxybenzoic acid sample
-
Selected solvents (e.g., purified water, ethanol, acetone)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
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Constant temperature bath or incubator
-
Centrifuge
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Syringe filters (e.g., 0.22 µm)
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid 4-Amino-5-chloro-2-methoxybenzoic acid to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.[12]
-
Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[12]
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[12]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.
Biological Activity and Signaling Pathways
4-Amino-5-chloro-2-methoxybenzoic acid is known to be a metabolite of Metoclopramide and an agonist of the 5-HT4 receptor.
Metoclopramide Metabolism
Metoclopramide undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6.[14][15] One of the metabolic pathways involves the formation of 4-Amino-5-chloro-2-methoxybenzoic acid.
Caption: Simplified metabolic pathway of Metoclopramide.
5-HT4 Receptor Signaling Pathway
As a 5-HT4 receptor agonist, 4-Amino-5-chloro-2-methoxybenzoic acid can activate downstream signaling cascades. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).
Caption: Canonical 5-HT4 receptor Gs-protein signaling pathway.
Activation of the 5-HT4 receptor by an agonist like 4-Amino-5-chloro-2-methoxybenzoic acid leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[16] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[16][17] Some studies also suggest a G-protein independent activation of the ERK pathway via Src kinase.[18]
Safety Information
Table 3: Hazard Identification
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[1]
This technical guide provides a foundational understanding of 4-Amino-5-chloro-2-methoxybenzoic acid for research and development purposes. Further investigation into its quantitative properties and biological activities will continue to enhance its profile as a valuable chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum [chemicalbook.com]
- 8. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) MS spectrum [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Methoclopramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
